

N-morpholinoethylamphetamine: A Technical Guide to Solubility and Stability Assessment

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Compound of Interest

Compound Name: Morforex

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Disclaimer: Publicly available experimental data on the specific solubility and stability of N-morpholinoethylamphetamine is limited. This guide provides a comprehensive framework for determining these properties based on established principles of pharmaceutical analysis and data from structurally related compounds. The methodologies described herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.

Introduction

N-morpholinoethylamphetamine is a synthetic compound of interest within pharmacological research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent or research tool. This technical guide outlines the requisite experimental protocols for characterizing the solubility and stability of N-morpholinoethylamphetamine, and provides illustrative analytical data from closely related analogs.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile should be established in various aqueous and organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination

A standard shake-flask method can be employed to determine the thermodynamic solubility of N-morpholinoethylamphetamine.

- **Preparation of Saturated Solutions:** An excess amount of N-morpholinoethylamphetamine is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile).
- **Equilibration:** The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).
- **Sample Collection and Preparation:** An aliquot of the supernatant is carefully withdrawn from each vial and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
- **Quantification:** The concentration of N-morpholinoethylamphetamine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Data Reporting:** Solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL).

Stability Evaluation

Stability testing is crucial for identifying the degradation pathways and establishing the shelf-life of a drug substance. Forced degradation studies are initially performed to identify potential degradation products and to develop a stability-indicating analytical method.

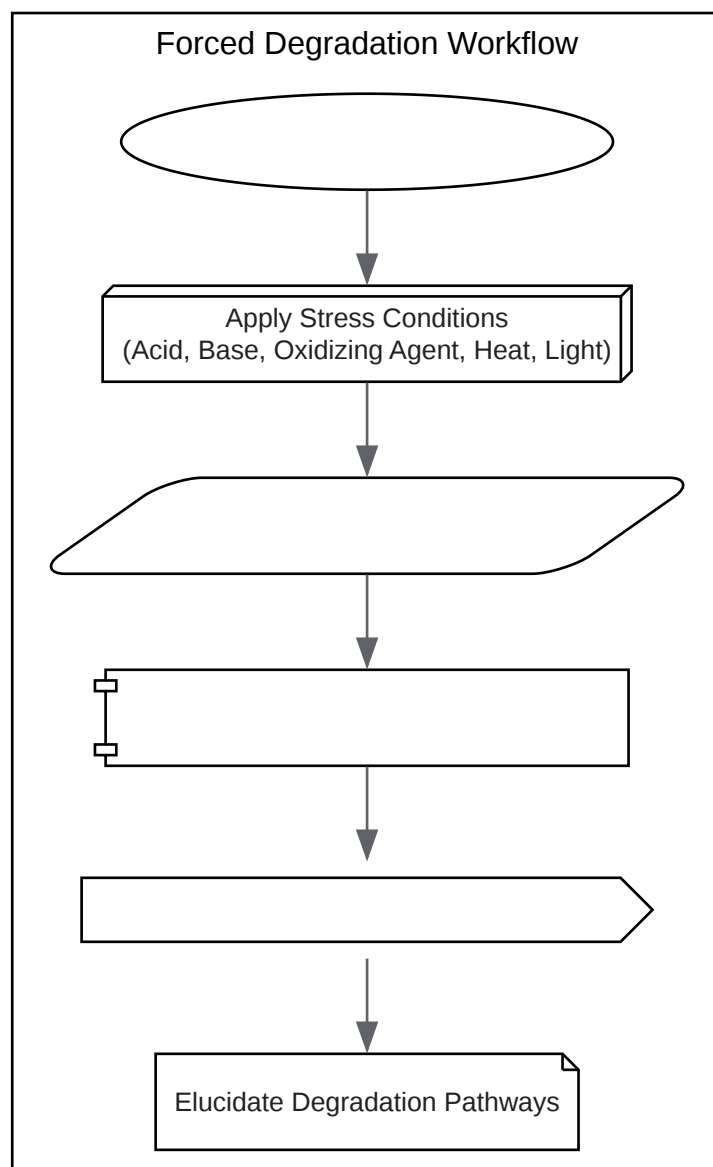
Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than those encountered during long-term storage.^{[1][2]} This helps to elucidate the intrinsic stability of the molecule.^[3]

Typical Stress Conditions:

- Acidic Hydrolysis: The compound is dissolved in a dilute acid (e.g., 0.1 N HCl) and heated.
- Alkaline Hydrolysis: The compound is dissolved in a dilute base (e.g., 0.1 N NaOH) and heated.
- Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[\[4\]](#)
- Thermal Degradation: The solid compound is subjected to high temperatures (e.g., 60-80°C).
- Photostability: The compound is exposed to a controlled light source (e.g., a combination of fluorescent and ultraviolet light) as per ICH Q1B guidelines.

An appropriate level of degradation is generally considered to be in the range of 5-20%.[\[2\]](#)



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Caption: General workflow for a forced degradation study.

Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active ingredient due to degradation and separate its degradation products from the parent compound.^[1] HPLC and LC-MS/MS are commonly employed for this purpose.

Analytical Methodologies

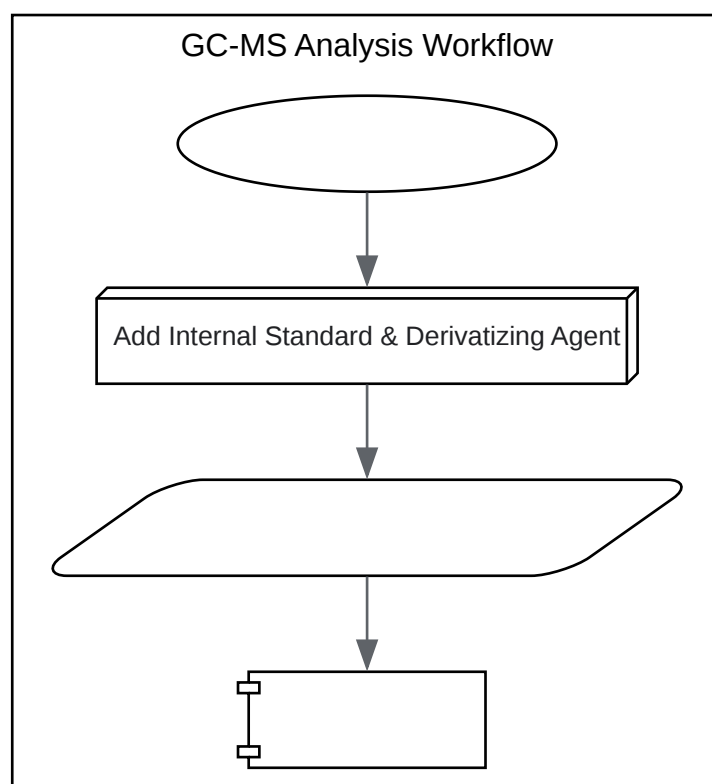
Given the absence of specific analytical methods for N-morpholinoethylamphetamine, protocols for a closely related compound, N-Methyl-2-morpholinoethanamine, are presented as a reference. These methods would require optimization and validation for N-morpholinoethylamphetamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For amines like N-morpholinoethylamphetamine, derivatization is often necessary to improve chromatographic performance.

Experimental Protocol (Adapted for N-morpholinoethylamphetamine):

- Sample Preparation and Derivatization:
 - To 1 mL of the sample solution, add an internal standard.
 - Adjust the pH to approximately 2 with hydrochloric acid.
 - Add a derivatizing agent (e.g., ethyl chloroformate).
 - Vortex and incubate at 60°C for 30 minutes.
 - Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
 - Extract the derivatized analyte with an organic solvent (e.g., ethyl acetate).
 - Centrifuge and transfer the organic layer for GC-MS analysis.[\[5\]](#)
- Instrumentation:
 - Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).
 - Mass Spectrometer: Capable of electron ionization (EI).



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Caption: Workflow for quantification by GC-MS.

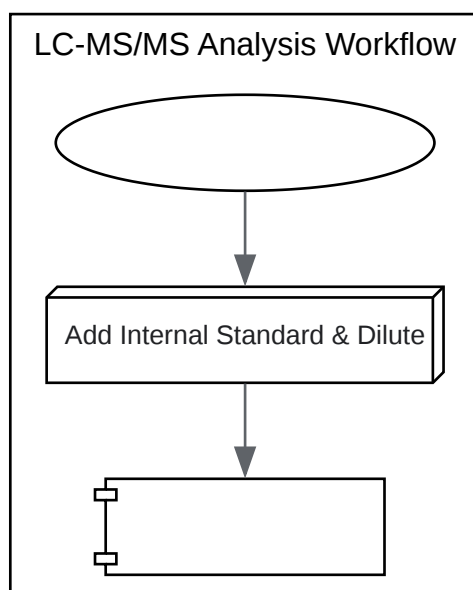
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, making it a preferred method for trace-level quantification in complex matrices.^[5]

Experimental Protocol (Adapted for N-morpholinoethylamphetamine):

- Sample Preparation:
 - To 1 mL of the sample solution, add an internal standard.
 - Dilute with the mobile phase as needed.
- Instrumentation:

- Liquid Chromatograph: With a suitable column (e.g., C18).
- Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile with formic acid).
- Mass Spectrometer: Equipped with an electrospray ionization (ESI) source and operated in Multiple Reaction Monitoring (MRM) mode for quantification.[5]



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Caption: Workflow for quantification by LC-MS/MS.

Analytical Method Validation Data

The following table summarizes the performance characteristics for the quantification of the related compound, N-Methyl-2-morpholinoethanamine, using GC-MS and LC-MS/MS. This data serves as a benchmark for what can be expected when developing and validating methods for N-morpholinoethylamphetamine.

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R^2)	0.998	0.9995
Limit of Quantification (LOQ)	10 ng/mL	1 ng/mL
Accuracy (% Recovery)	95.8% - 104.2%	98.5% - 101.8%
Precision (RSD %)	< 5%	< 3%

Data adapted from a comparative analysis of N-Methyl-2-morpholinoethanamine.[5]

Conclusion

While direct experimental data for the solubility and stability of N-morpholinoethylamphetamine are not readily available in the public domain, this guide provides a comprehensive framework for their determination. By following the outlined protocols for solubility assessment, forced degradation studies, and the development and validation of appropriate analytical methods such as GC-MS and LC-MS/MS, researchers can systematically characterize the physicochemical properties of this compound. The provided data on a structurally related compound highlights the expected performance of these analytical techniques. Such characterization is an indispensable step in the preclinical development of any new chemical entity.

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